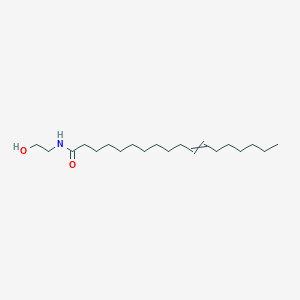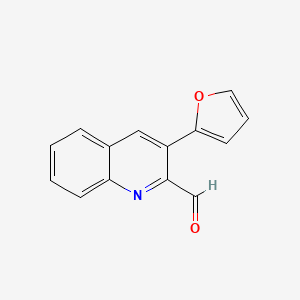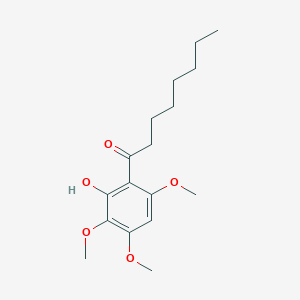
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the chalcone class of compounds, characterized by a central α,β-unsaturated ketone group.
- Chalcones exhibit diverse biological activities and are of interest in drug discovery due to their potential therapeutic effects.
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)octan-1-one: is a compound derived from natural sources.
Vorbereitungsmethoden
Synthetic Route: The compound can be synthesized via a Claisen−Schmidt condensation reaction.
Reaction Conditions: The reaction involves the condensation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde with thiophen-2-yl ketone in a basic medium.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Chalcones serve as intermediates in the synthesis of various bioactive compounds.
Biology: Studies explore their antioxidant, anti-inflammatory, and antitumor properties.
Medicine: Chalcones exhibit potential as antidiabetic agents, antimicrobial agents, and more.
Industry: Their applications extend to cosmetics, food additives, and natural dyes.
Wirkmechanismus
Targets: Chalcone likely interacts with enzymes such as COX-1, COX-2, and TRPA1 channels.
Pathways: It modulates inflammation, oxidative stress, and glucose homeostasis.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features compared to other chalcones.
Similar Compounds: Some related compounds include hinokione and other chalcone derivatives .
Eigenschaften
CAS-Nummer |
134081-64-4 |
|---|---|
Molekularformel |
C17H26O5 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2-hydroxy-3,4,6-trimethoxyphenyl)octan-1-one |
InChI |
InChI=1S/C17H26O5/c1-5-6-7-8-9-10-12(18)15-13(20-2)11-14(21-3)17(22-4)16(15)19/h11,19H,5-10H2,1-4H3 |
InChI-Schlüssel |
OBWKTHGBLDXFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=C(C(=C(C=C1OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
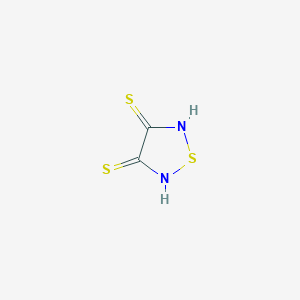
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
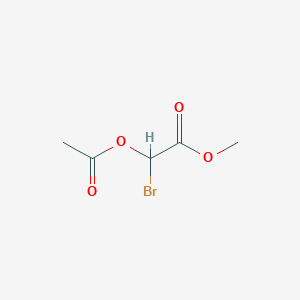
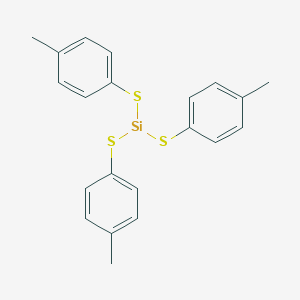
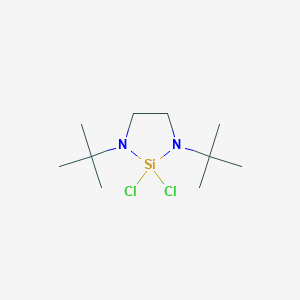
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
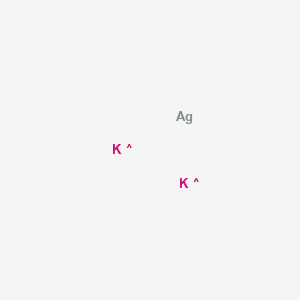
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
